molecular formula C13H15NO B118078 1-Cinnamoylpyrrolidine CAS No. 52438-21-8

1-Cinnamoylpyrrolidine

Cat. No.: B118078
CAS No.: 52438-21-8
M. Wt: 201.26 g/mol
InChI Key: JSIGICUAXLIURX-CMDGGOBGSA-N
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Biochemical Analysis

Biochemical Properties

1-Cinnamoylpyrrolidine plays a significant role in biochemical reactions. It has been found to inhibit arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . This suggests that this compound interacts with enzymes and proteins involved in the platelet aggregation process. The nature of these interactions is likely related to the compound’s ability to inhibit specific biochemical pathways involved in platelet aggregation .

Cellular Effects

The effects of this compound on cells are primarily related to its antiplatelet and DNA-cleaving activities. It influences cell function by inhibiting platelet aggregation, which is a crucial process in blood clotting . Additionally, this compound can cleave DNA in a cell-free DNA strand scission assay in the presence of copper ions . This suggests that it may impact gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits platelet aggregation by interacting with the biochemical pathways involved in this process . Furthermore, it can cleave DNA strands, indicating a potential mechanism of action involving interactions with DNA molecules .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to inhibit platelet aggregation in isolated washed rabbit platelets, suggesting that it may have similar effects in vivo

Metabolic Pathways

Given its known biochemical properties, it is likely that it interacts with enzymes and cofactors involved in platelet aggregation and DNA cleavage .

Subcellular Localization

Given its ability to cleave DNA, it is likely that it localizes to the nucleus where it could interact with DNA molecules

Preparation Methods

1-Cinnamoylpyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of cinnamoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for larger production. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Cinnamoylpyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring. Halogenation and alkylation are common substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction results in the formation of alcohols or amines.

Scientific Research Applications

1-Cinnamoylpyrrolidine has several scientific research applications:

Comparison with Similar Compounds

1-Cinnamoylpyrrolidine can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications. The uniqueness of this compound lies in its dual activity as both an antiplatelet agent and a DNA-cleaving agent, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGICUAXLIURX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260488
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52438-21-8
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the discovery of 1-Cinnamoylpyrrolidine in Piper methysticum?

A: The identification of this compound and 1-(m-Methoxycinnamoyl)-pyrrolidine in Piper methysticum (kava) was significant because it provided definitive proof of alkaloid presence in the plant. [] This discovery helped clarify previous debates surrounding the chemical constituents of kava and its potential pharmacological activities.

Q2: Are there other plant sources for this compound besides Piper methysticum?

A: While the provided research focuses on the isolation of this compound from Piper methysticum [], another study identifies a new amide and antioxidant constituents from Piper taiwanense. [] Further research is needed to confirm if this compound is also present in Piper taiwanense or other plant species.

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